Diphenylthiocarbazide
Overview
Description
Diphenylthiocarbazide, also known as 1,5-Diphenyl-3-thiocarbohydrazide or Carbonothioic dihydrazide, is a chemical compound with the molecular formula C13H14N4S . It has a molecular weight of 258.34200 .
Synthesis Analysis
The interaction of manganese(II) with diphenylthiocarbazide in ethanol solutions with various concentrations has been investigated . The structure and composition of the products have been determined . Another study mentioned the synthesis of diphenylthiocarbazide complexes with Co(II), Ni(II), and Cu(II) chlorides .
Molecular Structure Analysis
The IUPAC Standard InChI for Diphenylthiocarbazide is InChI=1S/C13H14N4S/c18-13 (16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H, (H2,16,17,18)
.
Chemical Reactions Analysis
Diphenylthiocarbazide has been used in colorimetric determination to analyze cadmium (Cd) ions in water . The catalytic activity of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) diphenylthiocarbazide complexes in the decomposition of hydrogen peroxide has also been studied .
Physical And Chemical Properties Analysis
Diphenylthiocarbazide has a density of 1.322g/cm3, a boiling point of 383.9ºC at 760 mmHg, and a melting point of 155°C . It is slightly soluble in ethanol .
Scientific Research Applications
-
Antimicrobial Potential
- Application: Diphenylthiocarbazide, as a type of dithiocarbamate anion, has been studied for its potential as an antibacterial therapeutic . Overuse and poor disposal of antibacterial agents have led to the emergence of bacterial resistance mechanisms, necessitating new approaches for the development of antibacterial therapeutics .
- Method: The antibacterial potential of molecules based on dithiocarbamate anions and metal salts of transition metals and main group elements is being explored . Preclinical studies show a broad range of antibacterial potential .
- Results: The studies point to the exciting potential of dithiocarbamate-based therapeutics in the crucial battle against bacteria .
-
Transition Metal Dichalcogenides (TMDs)
- Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the synthesis of transition metal dichalcogenides (TMDs) . TMDs have received significant attention due to their unique electrical, optical, and mechanical properties .
- Method: There are many methods for sample preparation, such as mechanical, liquid exfoliation, and chemical vapor deposition techniques .
- Results: TMDs have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .
-
Optical Diamond-Like Carbon Films
- Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the fabrication of optical diamond-like carbon films . These films are applied in various optical and opto-electronic fields .
- Method: The specific methods of application or experimental procedures are subject to ongoing research .
- Results: The outcomes obtained from these applications are also subject to ongoing research .
-
Dendrimers in Nanomedicine
- Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the synthesis of dendrimers . Dendrimers are hyper-branched organic compounds characterized by a three-dimensional structure possessing functional groups on the surface . These terminal groups can be simply modified to enhance the functionality of dendrimers and produce biocompatible and versatile products .
- Method: The specific methods of application or experimental procedures are subject to ongoing research .
- Results: Dendrimers are a promising agent for nanomedicine applications because of their unique properties, including nanoscale size, globular shape, and high reactivity .
-
Silver Nanoparticles
- Application: Diphenylthiocarbazide, as a type of dithiocarbamate, is used in the synthesis of silver nanoparticles . Silver nanoparticles (AgNPs) have great potential in a broad range of applications as antimicrobial agents, biomedical device coatings, drug-delivery systems, and more .
- Method: The specific methods of application or experimental procedures are subject to ongoing research .
- Results: The outcomes obtained from these applications are also subject to ongoing research .
Safety And Hazards
properties
IUPAC Name |
1,3-dianilinothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNUHPJRKTRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)NNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060743 | |
Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Chem Service MSDS] | |
Record name | Diphenylthiocarbazide | |
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Product Name |
Diphenylthiocarbazide | |
CAS RN |
622-03-7 | |
Record name | 2,2′-Diphenylcarbonothioic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylthiocarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diphenyl-3-thiocarbonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.744 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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